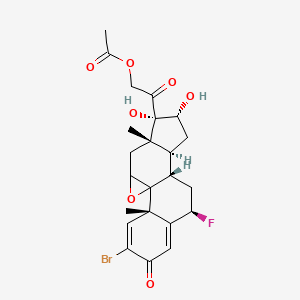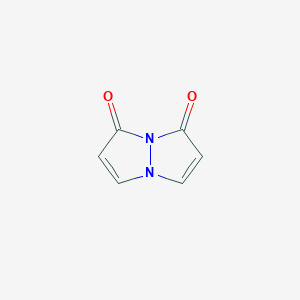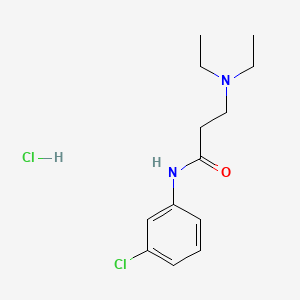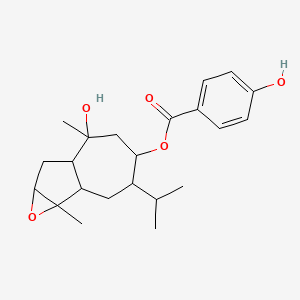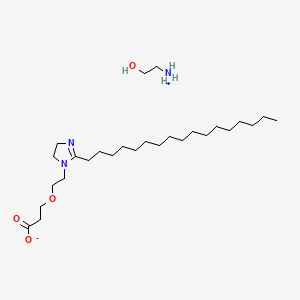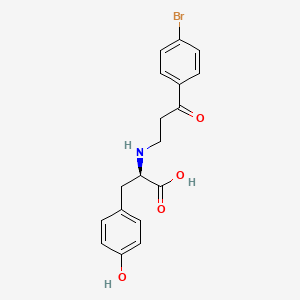
(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its structural complexity and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and a suitable amine, such as methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding chiral interactions in biological systems.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.
Mecanismo De Acción
The mechanism of action of (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanol, 4-hydroxy-α-[1-(methylamino)ethyl]-, (R,S)-**: Known as hydroxyephedrine, this compound shares structural similarities but differs in its hydroxyl group position.
Uniqueness
(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyethyl and methylamino groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
Número CAS |
54212-89-4 |
|---|---|
Fórmula molecular |
C12H20ClNO2 |
Peso molecular |
245.74 g/mol |
Nombre IUPAC |
(1R,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11;/h3-7,10,12,14-15H,8-9H2,1-2H3;1H/t10-,12-;/m0./s1 |
Clave InChI |
FCZNGTJISPUEBA-JGAZGGJJSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CCO.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)N(C)CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


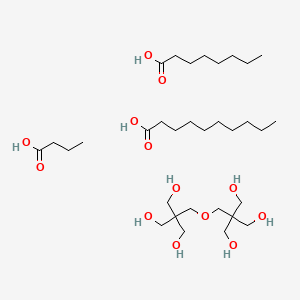
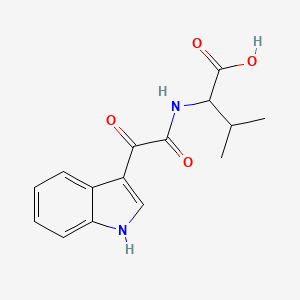
![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)


![(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone](/img/structure/B12710652.png)

